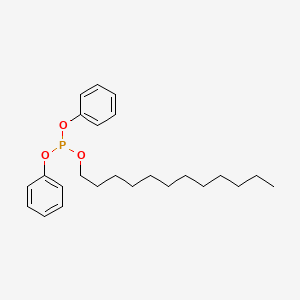

Dodecyl diphenyl phosphite

CAS No.: 32582-20-0

Cat. No.: VC19671447

Molecular Formula: C24H35O3P

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32582-20-0 |

|---|---|

| Molecular Formula | C24H35O3P |

| Molecular Weight | 402.5 g/mol |

| IUPAC Name | dodecyl diphenyl phosphite |

| Standard InChI | InChI=1S/C24H35O3P/c1-2-3-4-5-6-7-8-9-10-17-22-25-28(26-23-18-13-11-14-19-23)27-24-20-15-12-16-21-24/h11-16,18-21H,2-10,17,22H2,1H3 |

| Standard InChI Key | ZMANLGWZVUUVFS-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characterization

Dodecyl diphenyl phosphite belongs to the phosphite ester family, where phosphorous acid () undergoes esterification with a dodecyl alcohol and two phenol molecules. The resulting structure features a central phosphorus atom bonded to three oxygen atoms: one connecting to the dodecyl group () and two linking to phenyl rings () .

Molecular and Structural Data

-

Molecular Formula:

-

Molecular Weight: 402.51 g/mol (calculated based on analogous compounds ).

-

InChI Key: Derived from structural analogs, likely incorporating the dodecyl and phenyl substituents .

The phosphite group () confers reactivity, enabling participation in hydrolysis, oxidation, and nucleophilic substitution reactions. The long dodecyl chain enhances solubility in nonpolar solvents, while phenyl groups contribute to thermal stability .

Synthesis and Manufacturing

Esterification Methodology

The synthesis of dodecyl diphenyl phosphite typically involves a two-step esterification process:

-

Phosphorous Acid Activation: Phosphorous acid reacts with thionyl chloride () to form phosphoryl chloride (), a reactive intermediate .

-

Alcohol Phenolation: Sequential addition of dodecyl alcohol and phenol to under controlled conditions yields the target compound. The reaction is catalyzed by Lewis acids (e.g., ) or conducted in anhydrous solvents to prevent hydrolysis .

Industrial-Scale Production

Patent literature highlights the use of hindered phosphites, including dodecyl diphenyl phosphite, as cocatalysts in nylon-6 polymerization . Manufacturing protocols emphasize:

-

Temperature Control: Reactions proceed at 50–80°C to minimize side reactions.

-

Purification: Vacuum distillation removes residual alcohols and HCl .

Physicochemical Properties

Stability and Reactivity

-

Hydrolysis: Susceptible to hydrolysis in acidic or alkaline conditions, yielding phosphorous acid and corresponding alcohols .

-

Oxidation: Converts to phosphate esters upon exposure to oxidizing agents (e.g., ).

Industrial and Research Applications

Polymer Stabilization

Dodecyl diphenyl phosphite acts as a secondary antioxidant in polyolefins and nylons, scavenging free radicals and preventing thermal degradation . In nylon-6 synthesis, it enhances polymerization rates when paired with sodium hypophosphite catalysts .

Flame Retardancy

Phosphite esters inhibit combustion by forming char layers and releasing phosphorus-containing radicals that quench flame propagation. While direct evidence for dodecyl diphenyl phosphite is limited, structurally similar compounds demonstrate efficacy in polyurethane foams.

Catalysis

The compound’s Lewis acidity facilitates transesterification reactions in biodiesel production and epoxy resin curing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume